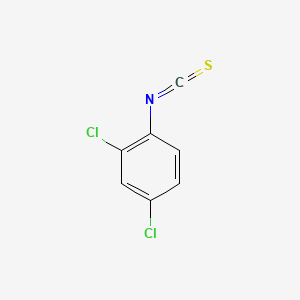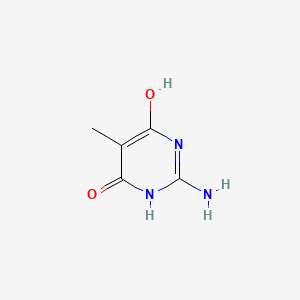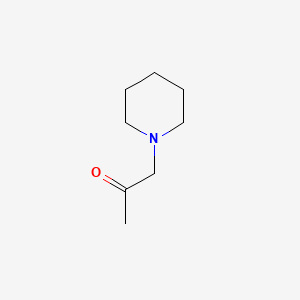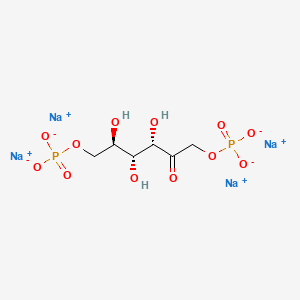
D-果糖-1,6-二磷酸四钠盐
描述
D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt: is a chemical compound with the molecular formula C6H14O12P2Na4. It is a derivative of fructose, a simple sugar, and plays a significant role in various biochemical processes, particularly in glycolysis and gluconeogenesis. This compound is often used in scientific research due to its involvement in metabolic pathways and its potential therapeutic applications.
科学研究应用
Chemistry: D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt is used as a reagent in various chemical reactions and as a standard in analytical chemistry for the quantification of phosphate groups.
Biology: In biological research, this compound is crucial for studying metabolic pathways, particularly glycolysis and gluconeogenesis. It serves as a substrate for enzymes such as aldolase and pyruvate kinase.
Medicine: This compound has potential therapeutic applications, particularly in cardioprotection during ischemic events. It is also being studied for its neuroprotective effects in brain injury.
Industry: In the industrial sector, D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt is used in the production of various biochemical products and as an additive in certain food products for its potential health benefits.
作用机制
Target of Action
D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt, primarily targets enzymes such as pyruvate kinase and NAD±dependent L- (+)-lactate dehydrogenase . These enzymes play a crucial role in various metabolic processes, including glycolysis .
Mode of Action
The compound acts as an allosteric activator of its target enzymes . This means that D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt binds to a site on these enzymes separate from the active site, leading to a conformational change that enhances the enzymes’ activity . It also inhibits the enzyme acetate kinase .
Biochemical Pathways
D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt is involved in the glycolytic pathway . It is a precursor of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate . It also modulates the activity of phosphofructokinase-1 (PFK-1), the rate-limiting step in glycolysis .
Result of Action
The action of D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt results in the efficient progression of glycolysis . By activating key enzymes and inhibiting others, it helps regulate the breakdown of glucose, thereby aiding in energy production .
Action Environment
The action, efficacy, and stability of D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt can be influenced by various environmental factors. For instance, the compound is hygroscopic and should be stored under an inert atmosphere at -20°C . This suggests that moisture and temperature could affect its stability and efficacy.
生化分析
Biochemical Properties
D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt is a key intermediate in the glycolytic pathway. It is formed by the phosphorylation of fructose-6-phosphate by the enzyme phosphofructokinase-1. This compound interacts with several enzymes and proteins, including aldolase, which cleaves it into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. These interactions are crucial for the continuation of glycolysis and subsequent energy production .
Cellular Effects
D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt influences various cellular processes. It plays a pivotal role in cellular metabolism by providing intermediates for the glycolytic pathway. This compound affects cell signaling pathways, gene expression, and cellular metabolism. It is known to enhance the production of adenosine triphosphate and phosphocreatine, which are vital for cellular energy homeostasis .
Molecular Mechanism
The molecular mechanism of D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt involves its interaction with key enzymes in the glycolytic pathway. It binds to aldolase, facilitating the cleavage into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. This compound also modulates the activity of phosphofructokinase-1, the rate-limiting enzyme in glycolysis, thereby regulating the flow of glucose through the pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt can change over time. The compound is hygroscopic and must be stored under inert atmosphere at low temperatures to maintain stability. Over time, it may degrade, affecting its efficacy in biochemical assays. Long-term studies have shown that its impact on cellular function can vary, with potential changes in metabolic flux and energy production .
Dosage Effects in Animal Models
The effects of D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt vary with different dosages in animal models. At optimal doses, it can enhance cellular energy production and protect against ischemic damage. At high doses, it may exhibit toxic effects, including disruption of cellular metabolism and potential oxidative stress .
Metabolic Pathways
D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt is involved in the glycolytic pathway, where it is cleaved by aldolase into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. It interacts with enzymes such as phosphofructokinase-1 and aldolase, playing a critical role in regulating metabolic flux and energy production .
Transport and Distribution
Within cells, D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt is transported and distributed through specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in cellular compartments where glycolysis occurs. The compound’s distribution is essential for maintaining efficient energy production and metabolic balance .
Subcellular Localization
D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt is primarily localized in the cytoplasm, where glycolysis takes place. It may also be directed to specific subcellular compartments through targeting signals and post-translational modifications. This localization is crucial for its activity and function in cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt typically involves the phosphorylation of fructose. The process begins with the reaction of fructose with phosphoric acid in the presence of a catalyst. The resulting product is then neutralized with sodium hydroxide to form the tetrasodium salt. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt involves large-scale chemical reactors where fructose is phosphorylated using phosphoric acid. The reaction mixture is then subjected to purification processes such as crystallization and filtration to isolate the desired compound. The final product is dried and packaged for distribution.
化学反应分析
Types of Reactions: D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield other sugar derivatives.
Substitution: The phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Products may include various oxidized sugar derivatives.
Reduction: Reduced forms of fructose derivatives.
Substitution: Substituted sugar phosphates with different functional groups.
相似化合物的比较
D-Glucose, 6-phosphate: Another phosphorylated sugar involved in glycolysis.
D-Fructose, 6-phosphate: A precursor in the synthesis of D-Fructose, 1,6-bis(dihydrogen phosphate).
D-Ribose, 5-phosphate: Involved in the pentose phosphate pathway.
Uniqueness: D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt is unique due to its specific role in glycolysis and gluconeogenesis. Its ability to act as an allosteric activator of key enzymes sets it apart from other phosphorylated sugars. Additionally, its potential therapeutic applications in cardioprotection and neuroprotection highlight its significance in medical research.
属性
IUPAC Name |
tetrasodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5-,6-;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVGIYXOFMNDCF-GNWSQLALSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Na4O12P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
488-69-7 (Parent) | |
| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), sodium salt (1:4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023784192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
428.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23784-19-2, 38099-82-0 | |
| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), sodium salt (1:4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023784192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), sodium salt (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), trisodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


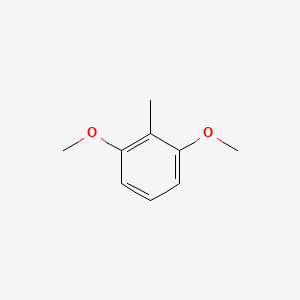
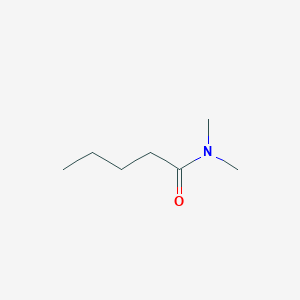
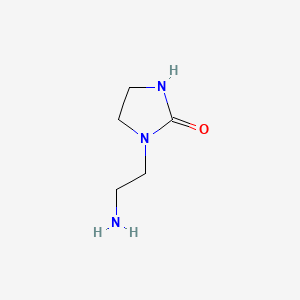
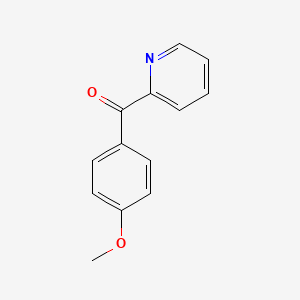
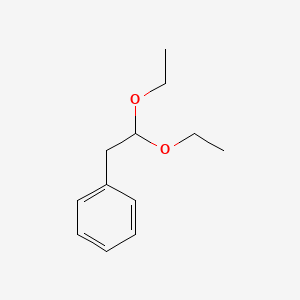
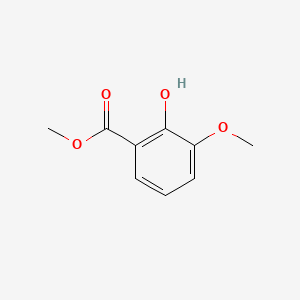
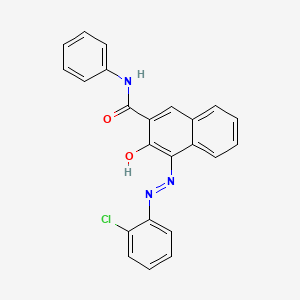
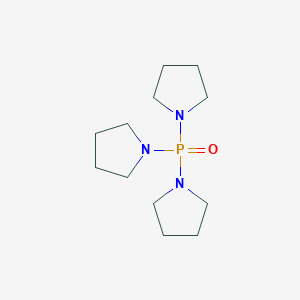
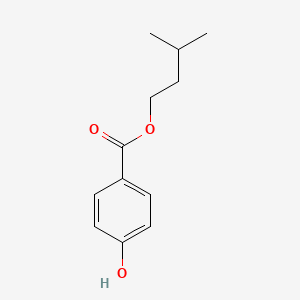
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1360077.png)
